4-decoxy-3-methoxyaniline
Description
4-Decoxy-3-methoxyaniline is a substituted aniline derivative featuring a methoxy group (-OCH₃) at the third position and a decoxy group (-O(CH₂)₉CH₃) at the fourth position of the benzene ring. These compounds are pivotal in pharmaceutical and materials science due to their tunable electronic and steric properties, which influence reactivity, solubility, and biological interactions . Substituted anilines often serve as intermediates in drug synthesis, enzyme inhibitors, or receptor modulators, with substituent positioning and type dictating their functional roles .
Properties
CAS No. |
15382-65-7 |
|---|---|
Molecular Formula |
C17H29NO2 |
Molecular Weight |
279.4 g/mol |
IUPAC Name |
4-decoxy-3-methoxyaniline |
InChI |
InChI=1S/C17H29NO2/c1-3-4-5-6-7-8-9-10-13-20-16-12-11-15(18)14-17(16)19-2/h11-12,14H,3-10,13,18H2,1-2H3 |
InChI Key |
SRXKJCBJURRJSR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC1=C(C=C(C=C1)N)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-decoxy-3-methoxyaniline typically involves the following steps:
Starting Material: The synthesis begins with 4-methoxyaniline.
Alkylation: The methoxyaniline undergoes alkylation with a decyl halide (e.g., decyl bromide) in the presence of a base such as potassium carbonate. This reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves:
Bulk Reactors: Using large-scale reactors to handle greater quantities of reactants.
Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and product yield.
Automated Purification: Utilizing automated purification systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-Decoxy-3-methoxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it to corresponding amines.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
4-Decoxy-3-methoxyaniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-decoxy-3-methoxyaniline involves its interaction with specific molecular targets and pathways. The compound can:
Bind to Enzymes: Inhibit or activate enzymes involved in various biochemical pathways.
Interact with Receptors: Modulate receptor activity, influencing cellular responses.
Affect Gene Expression: Alter gene expression patterns, leading to changes in protein synthesis and cellular functions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 4-decoxy-3-methoxyaniline to structurally related compounds, focusing on substituent effects, biological activity, and chemical properties.
Substituent Type: Halogens vs. Alkoxy Groups
Halogenated analogs, such as 4-chloro-3-methoxyaniline (Cl at C4) and 4-iodo-3-methoxyaniline (I at C4), exhibit distinct reactivity due to differences in electronegativity and atomic size. For example:
- 4-Chloro-3-methoxyaniline demonstrates moderate biological activity as an enzyme inhibitor, attributed to the electron-withdrawing chlorine atom enhancing electrophilic aromatic substitution .
- 4-Iodo-3-methoxyaniline shows higher binding affinity in biochemical assays due to iodine’s polarizability, enabling stronger van der Waals interactions with hydrophobic enzyme pockets .
In contrast, alkoxy-substituted analogs like 4-(difluoromethoxy)-3-methylaniline and 4-(cyclopentyloxy)-3-methoxyaniline prioritize lipophilicity. The difluoromethoxy group (-OCF₂H) enhances metabolic stability, while bulkier groups (e.g., cyclopentyloxy) improve membrane permeability but may reduce solubility .
Substituent Position: Ortho, Meta, and Para Effects
Positional isomerism significantly impacts functionality:
- 3-Iodo-4-methoxyaniline (iodine at C3, methoxy at C4) exhibits lower antimicrobial activity compared to its positional isomer 4-iodo-3-methoxyaniline , highlighting the importance of substitution patterns in target binding .
- 2-Chloro-4-methoxy-3-methylaniline (Cl at C2, methoxy at C4, methyl at C3) shows reduced mutagenicity compared to 4-chloro-3-methoxyaniline , as steric hindrance from the methyl group limits DNA intercalation .
Physicochemical Properties
Substituents critically influence solubility, melting points, and stability:
| Compound | Molecular Weight | LogP (Predicted) | Solubility (Water) |
|---|---|---|---|
| 4-Chloro-3-methoxyaniline | 157.60 g/mol | 1.8 | 0.5 g/L |
| 4-Iodo-3-methoxyaniline | 264.03 g/mol | 2.5 | 0.1 g/L |
| 4-(Difluoromethoxy)-3-methylaniline | 185.18 g/mol | 2.1 | 0.3 g/L |
| This compound | ~295.4 g/mol | 5.2 (predicted) | <0.01 g/L |
The decoxy group’s hydrophobicity (predicted LogP = 5.2) suggests poor aqueous solubility, necessitating formulation with surfactants or co-solvents for biomedical use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
